1-[2-(1H-1,2,3-triazol-1-yl)ethyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
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Overview
Description
1-[2-(1H-1,2,3-triazol-1-yl)ethyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a complex organic compound that features a unique combination of a triazole ring, a pyridine ring, and a piperazine ring
Preparation Methods
The synthesis of 1-[2-(1H-1,2,3-triazol-1-yl)ethyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine typically involves multiple steps, starting with the preparation of the triazole and pyridine intermediates. . The piperazine ring is then introduced through nucleophilic substitution reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using automated synthesis equipment and stringent reaction conditions .
Chemical Reactions Analysis
1-[2-(1H-1,2,3-triazol-1-yl)ethyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
1-[2-(1H-1,2,3-triazol-1-yl)ethyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[2-(1H-1,2,3-triazol-1-yl)ethyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds with biological targets, enhancing binding affinity and specificity . The trifluoromethyl group increases the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets . The piperazine ring provides structural flexibility, allowing the compound to adopt various conformations and interact with different proteins and enzymes .
Comparison with Similar Compounds
Compared to other similar compounds, 1-[2-(1H-1,2,3-triazol-1-yl)ethyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine stands out due to its unique combination of functional groups and structural features. Similar compounds include:
1-[2-(1H-1,2,3-triazol-1-yl)ethyl]-4-(pyridin-2-yl)piperazine: Lacks the trifluoromethyl group, resulting in different lipophilicity and biological activity.
1-[2-(1H-1,2,3-triazol-1-yl)ethyl]-4-[5-(methyl)pyridin-2-yl]piperazine: The presence of a methyl group instead of a trifluoromethyl group alters the compound’s reactivity and stability.
Properties
Molecular Formula |
C14H17F3N6 |
---|---|
Molecular Weight |
326.32 g/mol |
IUPAC Name |
1-[2-(triazol-1-yl)ethyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine |
InChI |
InChI=1S/C14H17F3N6/c15-14(16,17)12-1-2-13(18-11-12)22-8-5-21(6-9-22)7-10-23-4-3-19-20-23/h1-4,11H,5-10H2 |
InChI Key |
DSUATUUEFOBGBL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCN2C=CN=N2)C3=NC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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